N-Carbamoyl Oxcarbazepine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C₁₆H₁₃N₃O₃ |
|---|---|
Molecular Weight |
295.29 |
Synonyms |
N-Carbamoyl-10-oxo-10,11-dihdyro-5H-dibenzo[b,f]azepine-5-carboxamide; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis of N-Carbamoyl Oxcarbazepine (B1677851)
N-Carbamoyl Oxcarbazepine, chemically identified as N-Carbamoyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, is a derivative of Oxcarbazepine characterized by an additional carbamoyl (B1232498) group on the nitrogen of the primary carboxamide. synzeal.com Its synthesis is intrinsically linked to the manufacturing processes of Oxcarbazepine, often arising as a process-related impurity.
The direct carbamoylation of the amide nitrogen in Oxcarbazepine presents a significant chemical challenge due to the low nucleophilicity of the amide nitrogen. The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group, making it less available to attack an electrophilic carbamoylating agent. Consequently, there is a scarcity of published research detailing a direct one-step conversion of Oxcarbazepine to this compound. Such a transformation would likely require harsh reaction conditions or highly reactive, specialized carbamoylating agents, which could compromise the integrity of the tricyclic ring system.
The most plausible synthetic pathways to this compound involve multi-step sequences starting from key intermediates used in the synthesis of Oxcarbazepine itself. One of the most common industrial routes to Oxcarbazepine involves the phosgenation of 10-methoxy-5H-dibenz[b,f]azepine, followed by amidation and subsequent hydrolysis. newdrugapprovals.orgdrugfuture.com
A hypothetical route to this compound could intercept this pathway. For instance, the key intermediate 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride could be reacted with urea (B33335) (H₂N-CO-NH₂) or a related reagent instead of ammonia (B1221849). This could potentially form the desired N-carbamoyl carboxamide linkage at the 5-position.
Another established multi-step synthesis of the Oxcarbazepine core starts from 2-(phenylamino)benzene acetic acid, which undergoes an intramolecular Friedel-Crafts-type cyclization using a dehydrating agent like polyphosphoric acid (PPA) to form the tricyclic ketone. derpharmachemica.comresearchgate.net This ketone intermediate is then carbamoylated.
A summary of a conventional multi-step synthesis for the Oxcarbazepine scaffold is presented below, highlighting the stages where modification could lead to this compound.
| Step | Starting Material | Reagents | Intermediate/Product | Yield (%) | Reference |
| 1 | 2-(2,6-dichlorophenylamino) benzene (B151609) acetic acid monosodium salt | Ni-Al alloy, NaOH | 2-(phenylamino)benzene acetic acid | 88% | derpharmachemica.comresearchgate.net |
| 2 | 2-(phenylamino)benzene acetic acid | Polyphosphoric Acid (PPA), Chloroform | 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine | 80% | derpharmachemica.comresearchgate.net |
| 3 | 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine | Hexachlorodimethyl carbonate, THF | 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride | 90% | derpharmachemica.comresearchgate.net |
| 4 | 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride | Liquid NH₄OH, IPA | Oxcarbazepine | 85% | derpharmachemica.comresearchgate.net |
To synthesize this compound, Step 4 could theoretically be modified by replacing ammonia with a reagent capable of introducing the N-carbamoyl group.
The optimization of synthetic routes for dibenzoazepines like Oxcarbazepine focuses on improving yield, purity, and process safety while reducing costs. Key parameters that are typically optimized include the choice of catalyst, solvent, reaction temperature, and pressure.
For instance, a patented method for Oxcarbazepine synthesis involves the catalytic reduction of 5-cyano-10-nitro-5H-dibenz[b,f]azepine using a Raney nickel catalyst. google.comgoogle.com The optimization of this process involves adjusting hydrogen pressure (2 to 20 atm), temperature (40 to 120°C), and catalyst loading (5 to 30% by mass) to maximize the conversion and yield. google.com The subsequent hydrolysis step is optimized by controlling the molar ratio of hydrochloric acid to the substrate. google.com Such optimization principles would be directly applicable to the synthesis of this compound, ensuring efficient formation of the core structure and subsequent functionalization.
Derivatization and Analog Synthesis from the Oxcarbazepine Scaffold
The Oxcarbazepine scaffold is a versatile platform for the synthesis of a diverse library of heterocyclic compounds. The key to its reactivity is the α-enolizable ketone group at the 10-position of the dibenzo[b,f]azepine ring. nih.gov This feature allows for a variety of chemical transformations and derivatizations.
Researchers have successfully employed several strategies to build new heterocyclic rings onto the Oxcarbazepine framework, including [3+2], [4+2], and [4+1] cycloaddition and cyclocondensation approaches. nih.govnih.gov These reactions often require a pre-functionalization step to introduce a suitable reactive handle, but direct one-pot constructions have also been explored. nih.gov
| Derivatization Strategy | Reaction Type | Position of Modification | Resulting Heterocyclic System | Reference |
| Fischer Indole Synthesis | Cyclocondensation | 10-position | Dibenzo[2,3:6,7]azepino[4,5-b]indole | nih.gov |
| Gewald Reaction | [3+2] Cycloaddition | 10-position | Thieno[2',3':6,7]azepino[5,4-b]pyridine | nih.govnih.gov |
| Hantzsch Thiazole Synthesis | [3+2] Heteroannulation | 10-position | Thiazolo-fused Dibenzoazepine | nih.gov |
| Paal-Knorr Pyrrole Synthesis | [4+1] Cyclocondensation | 10-position | Pyrrolo-fused Dibenzoazepine | nih.govnih.gov |
These derivatization strategies demonstrate the chemical tractability of the Oxcarbazepine core, enabling the creation of novel and structurally diverse molecules for further investigation.
Stereochemical Considerations in Synthetic Pathways
Oxcarbazepine and its N-carbamoyl derivative are achiral molecules as they possess a plane of symmetry and lack a stereocenter. The carbon at the 10-position is sp²-hybridized (part of a ketone). However, stereochemistry becomes a critical consideration in the synthesis of major metabolites and related analogs of Oxcarbazepine.
The primary active metabolite of Oxcarbazepine is its 10-monohydroxy derivative (MHD), known as licarbazepine (B1675244). nih.gov The reduction of the ketone at the 10-position creates a chiral center, resulting in two enantiomers: (S)-licarbazepine and (R)-licarbazepine. (S)-licarbazepine, also known as eslicarbazepine (B1671253), is the more pharmacologically active enantiomer. nih.gov
Therefore, any synthetic pathway aimed at producing derivatives of this compound that involves the reduction of the 10-keto group must address stereocontrol. Asymmetric synthesis or chiral resolution would be necessary to obtain enantiomerically pure compounds. While not directly relevant to the synthesis of achiral this compound itself, the stereochemical outcomes of reactions at the 10-position are a central theme in the broader chemistry of the Oxcarbazepine scaffold.
Green Chemistry Approaches in Dibenzoazepine Synthesis Relevant to this compound
In recent years, significant efforts have been made to develop more environmentally benign synthetic routes for dibenzoazepine derivatives, aligning with the principles of green chemistry. unibo.it These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. Such methodologies are directly relevant to the large-scale industrial production of compounds like Oxcarbazepine and its derivatives.
Several innovative green chemistry strategies have been reported:
Catalyst-Free Domino Reactions: A novel method for constructing the dibenzo[b,d]azepine skeleton involves a catalyst-free ring expansion reaction that uses air as the sole oxidant, a significant improvement over methods requiring heavy metal oxidants. rsc.org
Solvent-Free Synthesis: A green, efficient, and solvent-free method has been developed for synthesizing benzamide (B126) analogs of dibenzoazepine, which are structurally related to Oxcarbazepine. eurjchem.com This approach eliminates the environmental and safety risks associated with volatile organic solvents.
Use of Eco-Friendly Solvents: A palladium(II)-catalyzed tandem cyclization has been developed to synthesize dibenzo[b,d]azepines in a benign solvent mixture of water and ethanol, replacing more hazardous solvents like DMSO while maintaining high reaction yields. rsc.org
| Green Chemistry Approach | Key Principle(s) | Traditional Counterpart | Advantages | Reference |
| Air as Oxidant | Use of renewable feedstocks, Safer chemistry | Metal-based oxidants (e.g., KMnO₄, CrO₃) | Avoids toxic heavy metal waste, atom economical | rsc.org |
| Solvent-Free Reaction | Prevention of waste, Safer solvents and auxiliaries | Reactions in chlorinated or aromatic solvents | Reduced solvent waste, lower process cost, enhanced safety | eurjchem.com |
| Water/Ethanol Solvent System | Safer solvents and auxiliaries | Anhydrous, polar aprotic solvents (e.g., DMSO, DMF) | Reduced toxicity, improved environmental profile, easier workup | rsc.org |
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to generate the requested article on the preclinical pharmacology of "this compound."
The specified compound, this compound (CAS No. 2642430-30-4), is documented in chemical and pharmaceutical reference materials primarily as a process-related impurity or a related compound of the anticonvulsant drug Oxcarbazepine. It is available as a pharmaceutical analytical impurity (PAI) and a reference standard used for quality control purposes during the manufacturing of Oxcarbazepine.
However, dedicated preclinical studies detailing its specific molecular and cellular mechanisms of action, as outlined in the user's request, are not available in the public domain. The extensive body of research on the pharmacology of dibenz[b,f]azepine-5-carboxamide derivatives focuses almost exclusively on Oxcarbazepine and its pharmacologically active 10-monohydroxy metabolite (MHD).
Specifically, no research findings could be located for this compound concerning:
Preclinical Pharmacological and Mechanistic Investigations
Comparative Preclinical Pharmacology
Anticonvulsant Properties in In Vivo Seizure Models (e.g., Rodent Models)
Due to the strict instruction to focus solely on N-Carbamoyl Oxcarbazepine (B1677851) and the absence of the required scientific data for this specific compound, it is not possible to construct the article as requested while maintaining scientific accuracy and adhering to the provided outline.
Comparative Profile with Oxcarbazepine, Carbamazepine (B1668303), and Eslicarbazepine (B1671253)
All three compounds—carbamazepine, oxcarbazepine, and eslicarbazepine—belong to the dibenzazepine family and share a fundamental mechanism of action: the blockade of voltage-gated sodium channels. This action stabilizes hyperexcited neural membranes and reduces the propagation of epileptic discharges. nih.gov However, subtle differences in their molecular interactions with these channels and their metabolic pathways lead to distinct pharmacological and toxicological profiles.
Carbamazepine, the parent compound, is a potent inducer of hepatic cytochrome P450 enzymes, leading to numerous drug-drug interactions. nih.gov Oxcarbazepine, a 10-keto analog of carbamazepine, was developed to mitigate some of these issues. It has a reduced capacity for inducing hepatic enzymes, resulting in fewer drug interactions. nih.gov Eslicarbazepine acetate is a prodrug that is rapidly metabolized to eslicarbazepine (S-licarbazepine), the active enantiomer of oxcarbazepine's active metabolite. This offers a more targeted therapeutic action.
In preclinical studies, oxcarbazepine and its active monohydroxy metabolite have demonstrated efficacy against generalized tonic-clonic seizures in mice and rats. nih.gov In vitro studies have shown that both oxcarbazepine and its metabolite suppress high-frequency repetitive firing of sodium-dependent action potentials in mouse neurons. nih.gov While carbamazepine and oxcarbazepine primarily act on the fast-inactivated state of sodium channels, eslicarbazepine is thought to have a more pronounced effect on the slow-inactivated state. nih.gov
At therapeutically relevant concentrations, carbamazepine and oxcarbazepine have been shown to enhance excitatory postsynaptic currents, an effect not observed with eslicarbazepine. tg.org.au This suggests subtle but potentially significant differences in their modulation of synaptic transmission.
Table 1: Comparative Preclinical Profile of Related Anticonvulsants
| Feature | Carbamazepine | Oxcarbazepine | Eslicarbazepine |
|---|---|---|---|
| Primary Mechanism | Blocks voltage-gated sodium channels | Blocks voltage-gated sodium channels | Blocks voltage-gated sodium channels (preferentially slow inactivation) |
| Hepatic Enzyme Induction | Strong inducer (CYP3A4) nih.gov | Mild inducer nih.gov | Mild inducer and inhibitor nih.gov |
| Active Metabolites | Carbamazepine-10,11-epoxide core.ac.uk | (S)-licarbazepine and (R)-licarbazepine nih.gov | Eslicarbazepine (S-licarbazepine) nih.gov |
| Effect on Excitatory Postsynaptic Currents | Enhancement tg.org.au | Enhancement tg.org.au | No significant effect tg.org.au |
Neurotoxicological Profile in In Vitro Neuronal Cultures and Preclinical Models
Specific neurotoxicological studies on N-Carbamoyl Oxcarbazepine are not available in the current scientific literature. However, the neurotoxicity of carbamazepine and oxcarbazepine has been investigated in preclinical models, providing a framework for understanding the potential effects of related compounds.
In cultured rat hippocampal neurons, both carbamazepine and oxcarbazepine have been shown to induce neurotoxic effects at high concentrations. nih.gov A 24-hour exposure to 300 microM of either carbamazepine or oxcarbazepine resulted in the degeneration and swelling of neurites. nih.gov Furthermore, oxcarbazepine was found to be more toxic than carbamazepine and other novel dibenzazepine derivatives in several assays, leading to increased production of reactive oxygen species and a significant decrease in intracellular ATP levels. nih.gov These findings suggest that at high concentrations, these established antiepileptic drugs can induce neuronal damage.
The neurotoxic effects of carbamazepine and oxcarbazepine appear to be concentration-dependent. While lower concentrations are generally well-tolerated, higher concentrations can lead to adverse neuronal changes. The mechanisms underlying this neurotoxicity are thought to be multifactorial, potentially involving mitochondrial dysfunction and oxidative stress.
Table 2: In Vitro Neurotoxicity of Carbamazepine and Oxcarbazepine in Hippocampal Neurons
| Parameter | Carbamazepine (300 µM) | Oxcarbazepine (300 µM) |
|---|---|---|
| Neurite Morphology | Degeneration and swelling nih.gov | Degeneration and swelling nih.gov |
| Reactive Oxygen Species (ROS) Production | Not significantly increased nih.gov | Increased nih.gov |
| Intracellular ATP Levels | Not significantly decreased nih.gov | Significantly decreased nih.gov |
Transporter Interactions and Efflux Mechanisms
Substrate Activity and Modulation of P-glycoprotein (P-gp) Transport
There is no direct experimental evidence available regarding the interaction of this compound with the P-glycoprotein (P-gp) transporter. However, studies on its close structural analogs provide crucial insights into the potential for such interactions.
P-glycoprotein is an efflux transporter that plays a significant role in limiting the brain penetration of various drugs. Research has shown that oxcarbazepine and eslicarbazepine acetate are substrates of human P-gp. core.ac.uk In contrast, carbamazepine itself is not transported by P-gp, although its active metabolite, carbamazepine-10,11-epoxide, is a substrate. core.ac.ukresearchgate.net The transport of these compounds by P-gp can be inhibited by known P-gp inhibitors such as tariquidar and verapamil. core.ac.uk
The affinity of these drugs for P-gp appears to differ, with the transport order in concentration equilibrium conditions being eslicarbazepine acetate > oxcarbazepine > (S)-licarbazepine > carbamazepine-10,11-epoxide. core.ac.uk This suggests that structural modifications to the dibenzazepine nucleus can significantly influence P-gp substrate activity.
Implications for Central Nervous System Penetration in Preclinical Models
The interaction of antiepileptic drugs with P-gp at the blood-brain barrier has significant implications for their central nervous system (CNS) penetration and, consequently, their therapeutic efficacy. As there are no preclinical studies on the CNS penetration of this compound, we must again turn to its analogs for potential insights.
The finding that oxcarbazepine and its active metabolite are P-gp substrates suggests that their access to the brain may be limited by this efflux transporter. core.ac.uknih.gov This P-gp-mediated efflux is considered a potential mechanism contributing to pharmacoresistance in some patients with epilepsy. core.ac.uk Preclinical studies in animal models would be necessary to determine the extent to which this compound crosses the blood-brain barrier and whether its distribution is influenced by P-gp or other efflux transporters. The physicochemical properties of this compound, such as its lipophilicity and molecular size, would also be critical determinants of its passive diffusion across the blood-brain barrier.
Structure-Activity Relationship (SAR) Studies
Impact of Carbamoyl (B1232498) Group Modification on Biological Activity
Direct structure-activity relationship (SAR) studies focusing on the N-carbamoyl group of this compound and its impact on biological activity have not been reported in the scientific literature. However, the carbamoyl moiety is a critical pharmacophore for the anticonvulsant activity of carbamazepine and its derivatives.
The carbamoyl group at the 5-position of the dibenzazepine nucleus is essential for the interaction of these drugs with voltage-gated sodium channels. Modifications to this group can significantly alter the pharmacological properties of the molecule. The addition of a second carbamoyl group to the nitrogen of the existing carbamoyl moiety, as seen in this compound, represents a significant structural alteration.
Without experimental data, one can only hypothesize about the potential consequences of this modification. The N-carbamoyl group could influence the compound's:
Binding affinity for the sodium channel, potentially altering its potency and efficacy.
Metabolic stability , as the N-carbamoyl group may be subject to different enzymatic pathways than the primary carbamoyl group.
Physicochemical properties , such as solubility and lipophilicity, which could affect its absorption, distribution, and ability to cross the blood-brain barrier.
Interaction with efflux transporters like P-glycoprotein.
Further preclinical studies are required to elucidate the precise impact of the N-carbamoyl modification on the biological activity of this compound and to determine its potential as a therapeutic agent.
Conformational Analysis and Receptor Binding Affinity in Preclinical Models
A comprehensive search of scientific literature and preclinical research databases reveals a significant lack of available data specifically detailing the conformational analysis and receptor binding affinity of this compound. This compound is primarily documented as a process-related impurity and potential metabolite of Oxcarbazepine. Consequently, dedicated preclinical studies to characterize its independent pharmacological profile, including its three-dimensional structure, conformational isomers, and its affinity for various receptors, have not been published in peer-reviewed literature.
However, no such detailed mechanistic studies are available for this compound. Without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling, its specific conformational preferences remain uncharacterized. Similarly, the absence of radioligand binding assays or other receptor affinity studies means that its binding profile across a panel of central nervous system receptors is unknown.
Therefore, it is not possible to provide detailed research findings or data tables on the conformational analysis and receptor binding affinity of this compound in preclinical models, as this information does not appear to be present in the current scientific domain.
Biotransformation and Pharmacokinetic Studies in Preclinical Systems
Metabolic Pathways of Oxcarbazepine (B1677851)
The biotransformation of Oxcarbazepine is extensive and proceeds primarily through reductive and conjugative pathways, distinguishing it from its predecessor, carbamazepine (B1668303), which is metabolized mainly by oxidation. nih.gov
Reductive Metabolism by Cytosolic Enzymes
The principal metabolic pathway for Oxcarbazepine is a rapid and stereospecific reduction of its keto group to form the active metabolite, 10,11-dihydro-10-hydroxy-carbazepine, commonly known as the monohydroxy derivative (MHD). nih.govnih.gov This conversion is not mediated by the cytochrome P450 (CYP) enzyme system but by cytosolic enzymes, specifically aldo-keto reductases located in the liver. nih.gov This characteristic reduces the potential for drug-drug interactions compared to CYP-metabolized compounds. nih.gov
Glucuronidation and Other Conjugation Reactions
Following its formation, the active metabolite MHD is primarily eliminated through glucuronidation. nih.govnih.gov This conjugation reaction, a phase II metabolic pathway, results in the formation of MHD-glucuronide conjugates, which are water-soluble and readily excreted by the kidneys. A minor portion of the original Oxcarbazepine dose may also be eliminated as a glucuronide conjugate.
Identification and Characterization of Metabolites in Preclinical Matrices
In preclinical and clinical studies, the primary entities identified in plasma are Oxcarbazepine and, more significantly, its active metabolite, MHD. nih.gov Studies in animal models, such as rats, have been instrumental in characterizing these metabolic profiles. nih.gov An in vitro study using rat liver microsomes identified the formation of 10-hydroxy-10,11-dihydro-carbamazepine (MHD) from Oxcarbazepine. nih.gov In addition to MHD and its glucuronide, a minor, pharmacologically inactive metabolite, the 10,11-dihydroxy derivative (DHD), has also been identified, accounting for a small percentage of the administered dose. nih.gov
Preclinical Pharmacokinetic Profiling of Oxcarbazepine
In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes
In vitro systems are crucial for predicting the metabolic fate of compounds. Studies using rat liver microsomes have demonstrated the metabolism of Oxcarbazepine. nih.gov However, it is established that the primary reductive pathway to MHD occurs predominantly in the liver cytosol, not the microsomes where oxidative metabolism typically takes place. nih.gov This highlights the importance of using appropriate subcellular fractions for accurate metabolic stability assessments of compounds like Oxcarbazepine.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Preclinical studies in animal models provide foundational ADME data. Following oral administration, Oxcarbazepine is well-absorbed and rapidly converted to its principal active metabolite, MHD. nih.govresearchgate.net MHD is responsible for the majority of the pharmacological activity observed. The distribution of Oxcarbazepine and MHD has been evaluated, with MHD showing approximately 40% binding to plasma proteins. nih.gov The elimination half-life of Oxcarbazepine is relatively short (1-5 hours), while the half-life of the active metabolite MHD is considerably longer (7-20 hours), contributing to a sustained therapeutic effect. nih.gov Excretion occurs mainly via the kidneys, with the majority of the dose being eliminated as metabolites, including MHD and its glucuronide conjugate. nih.gov
Comparative Pharmacokinetic Analysis with Oxcarbazepine and its Monohydroxy Metabolite (MHD)
Following oral administration, Oxcarbazepine is almost completely absorbed (>95%) and is rapidly reduced by cytosolic reductases in the liver to MHD. medrxiv.orgwalshmedicalmedia.com This biotransformation is so swift that the systemic exposure to the parent drug, Oxcarbazepine, is significantly lower than that of MHD. medrxiv.org The peak plasma concentrations of Oxcarbazepine are typically reached within 1-3 hours, whereas the peak for MHD occurs later, between 4-12 hours after a single dose. walshmedicalmedia.comnih.gov At steady state, the peak of MHD is observed approximately 2-4 hours after drug intake. walshmedicalmedia.com
The elimination half-life of Oxcarbazepine in healthy volunteers is short, ranging from 1 to 5 hours. walshmedicalmedia.com In contrast, MHD has a considerably longer elimination half-life of 7 to 20 hours, which is a key factor in its sustained therapeutic effect. walshmedicalmedia.com This rapid conversion of Oxcarbazepine to the more stable MHD suggests that Oxcarbazepine largely functions as a prodrug.
Regarding protein binding, MHD exhibits a plasma protein binding of about 40%. walshmedicalmedia.com The volume of distribution for MHD is reported to be between 0.3 and 0.8 L/kg. medrxiv.org The pharmacokinetics of both Oxcarbazepine and MHD are linear, and there is no evidence of autoinduction, a phenomenon observed with some other antiepileptic drugs. walshmedicalmedia.com
The clearance of MHD is higher in pediatric patients compared to adults, necessitating different dosing considerations. medrxiv.org Furthermore, renal impairment can affect the pharmacokinetics of both Oxcarbazepine and MHD. walshmedicalmedia.com While mild to moderate hepatic impairment does not seem to significantly alter MHD pharmacokinetics, severe liver conditions may have an impact. nih.gov
Table 1: Comparative Pharmacokinetic Parameters of Oxcarbazepine and MHD in Preclinical and Clinical Studies
| Parameter | Oxcarbazepine | 10-Monohydroxy Derivative (MHD) |
|---|---|---|
| Absorption | Rapid and almost complete (>95%) | Formed via rapid metabolism of Oxcarbazepine |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours (single dose) | 4-12 hours (single dose); 2-4 hours (steady state) |
| Elimination Half-life (t½) | 1-5 hours | 7-20 hours |
| Plasma Protein Binding | Not specified | ~40% |
| Volume of Distribution (Vd) | Not specified | 0.3 - 0.8 L/kg |
| Metabolism | Rapidly and extensively metabolized to MHD | Further metabolized via glucuronidation |
| Pharmacokinetics | Linear | Linear |
| Autoinduction | No | No |
Physiologically Based Pharmacokinetic (PBPK) Modeling
Development of Preclinical PBPK Models for N-Carbamoyl Oxcarbazepine
There is a notable absence of published, specific preclinical Physiologically Based Pharmacokinetic (PBPK) models for this compound in the available scientific literature. The focus of PBPK modeling efforts in the context of Oxcarbazepine has been predominantly on the parent drug and its active metabolite, MHD, due to their central roles in the drug's therapeutic effects. nih.govmdpi.comnih.gov
The development of a preclinical PBPK model for a compound like this compound would necessitate extensive in vitro and in vivo data. This would include physicochemical properties, data on its absorption, distribution, metabolism, and excretion (ADME), as well as information on its potential as a substrate or inhibitor of various drug-metabolizing enzymes and transporters. As this compound is recognized as an impurity of Oxcarbazepine, dedicated studies to generate such comprehensive data may not have been a primary research focus.
Prediction of Compound Disposition and Metabolic Fate in Simulated Biological Systems
In the absence of a specific PBPK model for this compound, it is not possible to provide predictions of its disposition and metabolic fate in simulated biological systems.
However, existing PBPK models for Oxcarbazepine and MHD have been successfully developed and utilized to predict their pharmacokinetic profiles in various populations, including children and pregnant women. mdpi.comnih.gov These models incorporate detailed physiological information and drug-specific parameters to simulate the concentration-time profiles of the compounds in different tissues and organs. nih.gov For instance, PBPK models for Oxcarbazepine have been used to understand its disposition in children with obesity and to inform dosing adjustments in pediatric patients with renal impairment. nih.govnih.gov These models account for age-related physiological changes and the impact of disease states on drug clearance. nih.gov The successful application of these models for Oxcarbazepine and MHD underscores the potential utility of PBPK modeling in predicting the pharmacokinetics of related compounds, should the necessary input data for a compound like this compound become available.
Analytical Characterization and Quality Control Research
Development and Validation of Analytical Methodologies
The development of reliable analytical methodologies is a prerequisite for the accurate assessment of N-Carbamoyl Oxcarbazepine (B1677851). These methods undergo rigorous validation to ensure they are fit for their intended purpose, adhering to strict guidelines set by regulatory bodies.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the detection and quantification of N-Carbamoyl Oxcarbazepine. Reversed-phase HPLC methods are commonly developed and validated for the analysis of Oxcarbazepine and its related substances, including this compound.
A typical HPLC method for the analysis of Oxcarbazepine impurities would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is usually carried out using a UV detector at a specific wavelength. The method is validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results.
While specific validated HPLC methods focusing solely on the quantification of this compound are not extensively detailed in publicly available literature, its inclusion as a potential impurity in Oxcarbazepine analysis is a key consideration in method development. The chromatographic separation is optimized to ensure a good resolution between the main peak of Oxcarbazepine and the peaks of all potential impurities, including this compound.
Table 1: Illustrative HPLC Method Parameters for Impurity Profiling of Oxcarbazepine
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient or isocratic mixture of phosphate (B84403) buffer and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
This table represents a typical set of parameters and may vary based on the specific analytical method.
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of this compound and for impurity profiling. LC-MS allows for the separation of impurities from the active pharmaceutical ingredient (API) followed by their mass analysis, providing information about their molecular weight and elemental composition.
Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns of this compound. This fragmentation data is crucial for confirming its chemical structure and for distinguishing it from other structurally similar impurities. While detailed fragmentation studies for this compound are not widely published, the technique is instrumental in identifying and characterizing unknown impurities discovered during the manufacturing process or in stability studies of Oxcarbazepine.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable techniques for the definitive structural confirmation of this compound.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts, coupling constants, and signal integrations in the NMR spectrum serve as a fingerprint of the molecular structure, allowing for unambiguous identification.
IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands in the IR spectrum can confirm the presence of carbonyl groups (C=O), amine groups (N-H), and the aromatic rings, which are all key features of its structure.
The purity of this compound, when used as a reference standard, is of utmost importance. A combination of chromatographic and spectrometric techniques is utilized for its purity assessment.
HPLC: HPLC is the most common technique for determining the purity of a reference standard. The area percentage of the main peak in the chromatogram is used to calculate the purity.
Gas Chromatography (GC): GC may be used to assess the presence of volatile impurities.
Mass Spectrometry: As mentioned earlier, MS can be used to identify and quantify impurities.
NMR: Quantitative NMR (qNMR) is an increasingly used primary method for determining the purity of reference standards with a high degree of accuracy.
The Certificate of Analysis for a this compound reference standard would typically include the purity value determined by one or more of these techniques.
Table 2: Example of Purity Assessment Data for a Reference Standard
| Analytical Technique | Result |
|---|---|
| HPLC (Area %) | 99.8% |
| Loss on Drying | 0.1% |
| Residue on Ignition | <0.1% |
| Assay (on as-is basis) | 99.7% |
This table is for illustrative purposes and actual values may vary.
Role of this compound as a Reference Standard
This compound plays a crucial role as a reference standard in the pharmaceutical industry. synzeal.com Reference standards are highly purified compounds that are used as a benchmark for the quality control of drug substances and products.
The primary application of this compound as a reference standard is in the quality control and impurity monitoring of Oxcarbazepine. synzeal.com It is used to:
Identify and confirm the presence of this specific impurity in batches of Oxcarbazepine raw material and finished products.
Quantify the level of the impurity to ensure it does not exceed the limits specified in pharmacopeias or by regulatory authorities.
Validate analytical methods for the analysis of related substances in Oxcarbazepine.
During the routine analysis of Oxcarbazepine, a solution of the this compound reference standard is injected into the HPLC system to determine its retention time and response factor. This information is then used to identify and quantify the impurity in the sample of Oxcarbazepine being tested. The acceptance criteria for the level of this compound in the final drug product are established based on safety data and regulatory requirements.
Traceability and Standardization in Research Contexts
In the realm of pharmaceutical research and development, the traceability and standardization of reference materials are paramount for ensuring the reliability and reproducibility of analytical data. This compound, utilized as a reference standard, is subject to rigorous processes to establish its purity and identity, which in turn underpins the quality assurance of the active pharmaceutical ingredient (API) Oxcarbazepine. synzeal.compharmaffiliates.com
Suppliers of this compound as a reference standard often provide comprehensive characterization data that is compliant with regulatory guidelines. synzeal.com Furthermore, traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), can be provided, underscoring the compound's suitability for use in demanding regulatory environments like Abbreviated New Drug Application (ANDA) filings. synzeal.com The availability of such traceable standards is crucial for method validation, quality control applications, and stability studies throughout the lifecycle of the drug product. pharmaffiliates.com
The standardization of this compound involves a batched approach to production and testing, ensuring consistency and reliability. synzeal.com These reference standards are periodically re-tested to confirm their ongoing stability and purity. synzeal.com This meticulous approach to traceability and standardization ensures that researchers and quality control analysts have a dependable benchmark for their analytical procedures.
Stability Studies and Degradation Product Analysis
Stability studies are a cornerstone of pharmaceutical development, providing essential information about how the quality of a substance varies with time under the influence of environmental factors. While specific public data on the forced degradation of this compound is limited, extensive research on the stability of the parent compound, Oxcarbazepine, offers valuable insights into the potential degradation pathways and stability profile of its derivatives. Forced degradation studies on Oxcarbazepine have been conducted under various stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines. akjournals.com
Investigation of Degradation Pathways (e.g., Hydrolysis, Oxidation)
Forced degradation studies on Oxcarbazepine reveal its susceptibility to hydrolysis and oxidation. akjournals.com In acidic conditions (e.g., 1 N HCl at 80°C), significant degradation is observed. akjournals.com Similarly, Oxcarbazepine is highly susceptible to degradation in alkaline environments (e.g., 1 N NaOH at 80°C). akjournals.com Oxidative stress, induced by agents like hydrogen peroxide (e.g., 1% H2O2 at 80°C), also leads to notable degradation. akjournals.com
These studies are instrumental in identifying potential degradation products that may arise during the shelf-life of the drug product. The degradation pathways are typically elucidated using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), which helps in the structural characterization of the degradants. akjournals.com
While the specific degradation products of this compound are not detailed in publicly available literature, the degradation patterns of Oxcarbazepine suggest that the carbamoyl (B1232498) moiety could also be susceptible to hydrolysis under acidic or basic conditions.
Stability under Varied Environmental Conditions Relevant to Research Materials
The stability of research materials under different environmental conditions is critical for ensuring their integrity and fitness for use. Studies on Oxcarbazepine have explored its stability under conditions of dry heat and photolytic stress. akjournals.com The compound has been found to be relatively stable under dry heat (e.g., 105°C for 12 hours). akjournals.com Furthermore, exposure to light, as per ICH guidelines (1.2 million lux hours and 200 W h/m2), did not result in significant degradation, indicating photostability. akjournals.com
For a research material like this compound, which is often shipped and stored at ambient temperatures, understanding its stability under such conditions is crucial. synzeal.com While specific data for this compound is not available, the general stability of the core oxcarbazepine structure to thermal and photolytic stress is a positive indicator. However, the additional N-carbamoyl group may introduce new stability considerations.
Below are interactive data tables summarizing the findings from forced degradation studies on Oxcarbazepine, which provide a relevant framework for understanding the potential stability of this compound.
Table 1: Summary of Forced Degradation Studies on Oxcarbazepine
| Stress Condition | Conditions | % Degradation of Oxcarbazepine | Major Degradation Products Formed |
| Acid Hydrolysis | 1 N HCl at 80°C for 45 min | 6.02% | Impurity-C (1.98%), Impurity-E (0.60%), Unknown (0.72%) |
| Base Hydrolysis | 1 N NaOH at 80°C for 10 min | 9.18% | Impurity-C (7.19%), Impurity-E (0.03%), Unknown (0.25%) |
| Oxidative | 1% H2O2 at 80°C for 1 h | 3.97% | Impurity-C (0.37%), Impurity-E (0.59%), Unknown (1.42%) |
| Neutral Hydrolysis | Water at 80°C for 12 h | 0.80% | Impurity-C (0.69%), Impurity-E (0.03%) |
| Thermal | 105°C for 12 h | < 0.05% | Not significant |
| Photolytic | 1.2 million lux hours and 200 W h/m2 | Not significant | Not significant |
Data from a stability-indicating study on Oxcarbazepine. akjournals.com
Table 2: Analytical Methods Used in Oxcarbazepine Stability Studies
| Analytical Technique | Purpose | Key Findings |
| RP-HPLC | Separation and quantification of Oxcarbazepine and its impurities/degradation products. | A stability-indicating method was developed to resolve the drug from its degradation products. akjournals.com |
| UHPLC | Faster and more efficient separation of Oxcarbazepine and related substances. | Enables rapid analysis for routine quality control. |
| LC-MS | Identification and structural elucidation of degradation products. | Confirmed the mass-to-charge ratio of impurities. akjournals.com |
| PDA Detector | To ensure peak purity and homogeneity. | Confirmed that the Oxcarbazepine peak was pure and unaffected by its impurities and degradants. akjournals.com |
Future Research Directions and Translational Perspectives Preclinical
Exploration of Unexplored Mechanistic Pathways for Dibenzoazepine Derivatives
The primary mechanism of action for oxcarbazepine (B1677851), the parent compound of N-Carbamoyl Oxcarbazepine, is well-established. It functions as a prodrug, rapidly metabolizing to its active 10-monohydroxy derivative, licarbazepine (B1675244) (MHD). wikipedia.orgdrugbank.com Both oxcarbazepine and MHD are understood to exert their anticonvulsant effects primarily through the blockade of voltage-sensitive sodium channels. wikipedia.orgdrugbank.com This action stabilizes hyperexcited neural membranes, leading to a reduction in repetitive neuronal firing and a diminished propagation of synaptic impulses. wikipedia.org
However, the full mechanistic scope of dibenzoazepine derivatives may not be limited to sodium channel modulation. Preclinical research suggests that secondary effects, such as the enhancement of potassium conductance and modulation of high-voltage activated calcium channels, could also contribute to their therapeutic profile. wikipedia.org Future preclinical studies on this compound should aim to dissect these potential auxiliary mechanisms. Investigating interactions with other ion channels or neurotransmitter systems could reveal novel therapeutic applications or explain nuances in efficacy. The influence of substituents on the dibenzoazepine core and the basic side chain are known to affect pharmacological activity, suggesting that even minor structural changes could alter the primary or secondary mechanisms of action. nih.gov
Potential for Prodrug Design Principles Based on N-Carbamoyl Moiety
The carbamoyl (B1232498) group, a key feature of this compound, is a versatile moiety in medicinal chemistry, particularly in the design of prodrugs. nih.govnih.gov Carbamates are frequently employed to mask polar functional groups, such as hydroxyls or amines, to enhance a drug's physicochemical properties. nih.gov This strategy can overcome limitations like poor solubility, chemical instability, or rapid first-pass metabolism. acs.org
The N-carbamoyl moiety offers a tuneable element for prodrug design. nih.gov By varying the substituents on the carbamate's nitrogen and/or oxygen termini, researchers can modulate stability and pharmacokinetic properties. nih.govnih.govacs.org For instance, N-monosubstituted carbamates have demonstrated an appropriate stability profile for the systemic delivery of phenolic compounds, protecting them from first-pass metabolism. nih.gov
Future research could systematically explore this compound and its analogs as part of a targeted prodrug strategy. The N-carbamoyl group could be modified to:
Fine-tune the rate of hydrolysis to release an active metabolite. acs.org
Improve solubility and oral bioavailability. google.com
Enhance stability and protect against presystemic metabolism. nih.govacs.org
This approach allows for the rational design of next-generation dibenzoazepine derivatives with optimized delivery and pharmacokinetic profiles.
Development of Advanced In Vitro and In Vivo Preclinical Models for Compound Investigation
The discovery and development of anticonvulsant drugs have traditionally relied on a set of standard preclinical models. mdpi.com In vivo screening has heavily utilized the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. mdpi.comnih.gov The kindling model, where repeated electrical or chemical stimulation leads to chronic network hyperexcitability, has been used to identify agents for focal seizures. nih.govsemanticscholar.org
While these models have been instrumental, the future investigation of compounds like this compound necessitates the use of more advanced and translationally relevant platforms. ijpsjournal.combmj.com The field is moving towards models that better replicate the complexity and heterogeneity of human epilepsy. ijpsjournal.comnih.gov
Advanced preclinical platforms include:
Genotype-Specific Models : The use of genetic models, such as mice with SCN1A mutations that recapitulate aspects of Dravet syndrome, allows for the testing of compounds in the context of specific genetic epilepsies. ijpsjournal.com
Human iPSC-Derived Neurons : In vitro platforms using human induced pluripotent stem cell (hiPSC)-derived neurons, often in co-culture with astrocytes on microelectrode arrays (MEAs), provide a human-relevant system for screening compounds and studying their effects on neuronal excitability and network activity. ijpsjournal.comijnrph.comcriver.com
Organoid and "Brain-on-a-Chip" Systems : These three-dimensional culture systems offer a more complex architecture to study neural network function and drug responses compared to traditional 2D cultures. ijpsjournal.com
Translational Biomarkers : The integration of translational biomarkers into animal models is crucial for bridging preclinical findings and clinical application. nih.gov This includes the use of continuous video-electroencephalography (EEG) to precisely quantify drug effects on seizure activity and brain electrical patterns. criver.comsynapcell.com Neuroimaging techniques like positron emission tomography (PET) can be used longitudinally in animal models to monitor biomarkers of epileptogenesis, such as changes in brain metabolism or neuroinflammation, and to assess therapeutic responses. mdpi.comnih.gov
These sophisticated models will be essential for comprehensively evaluating the efficacy of this compound and for identifying its potential in treating specific, including pharmacoresistant, forms of epilepsy. semanticscholar.orgnih.gov
| Preclinical Model Type | Description | Application in Compound Investigation | Key Advantages |
| Acute Seizure Models (In Vivo) | Chemically or electrically induced seizures in neurologically normal animals (e.g., MES, scPTZ). mdpi.com | Primary screening for broad anticonvulsant activity. nih.gov | High-throughput, cost-effective, predictive for specific seizure types. mdpi.com |
| Chronic Epilepsy Models (In Vivo) | Models where animals develop spontaneous recurrent seizures after an initial insult (e.g., Kindling, Kainic Acid). nih.govijnrph.com | Efficacy testing for focal seizures and chronic epilepsy; evaluation of disease-modifying potential. nih.govuaeu.ac.ae | Better mimics the chronic nature of human epilepsy. nih.gov |
| Genetic Models (In Vivo) | Animals with specific gene mutations known to cause epilepsy in humans (e.g., SCN1A knockout mice). ijpsjournal.com | Testing compounds for specific, genetically-defined epilepsy syndromes. ijpsjournal.com | High construct validity for certain epilepsies. |
| Human iPSC-Derived Neurons (In Vitro) | Neurons and other neural cells differentiated from human stem cells, often grown on microelectrode arrays (MEAs). criver.com | High-throughput screening, investigation of cellular mechanisms, testing in a human genetic background. ijpsjournal.comijnrph.com | Human-relevant genetics and physiology, reduces animal use. ijpsjournal.com |
| Models with Translational Biomarkers | In vivo models incorporating techniques like continuous video-EEG or PET imaging. synapcell.comnih.gov | Quantifying drug effects on brain activity and metabolism; identifying biomarkers of efficacy and disease progression. nih.govmdpi.com | Provides objective, quantifiable endpoints that are more directly translatable to clinical studies. synapcell.com |
Elucidation of Novel Structural Modifications for Enhanced Preclinical Efficacy
The dibenzo[b,f]azepine scaffold is a "privileged structure" in medicinal chemistry, amenable to modifications that can significantly alter its biological activity. jocpr.com The evolution from carbamazepine (B1668303) to its 10-keto derivative, oxcarbazepine, is a prime example of rational drug design. This modification altered the metabolic pathway, avoiding the formation of the epoxide metabolite associated with some of carbamazepine's side effects, thereby improving tolerability. nih.govresearchgate.net Further development led to eslicarbazepine (B1671253) acetate, a prodrug of the active (S)-enantiomer of licarbazepine. nih.gov
Future research on this compound should involve a systematic structure-activity relationship (SAR) study. The goal is to identify novel structural modifications that enhance preclinical efficacy, selectivity, or pharmacokinetic properties. nih.gov Areas for exploration include:
Modifications of the Dibenzoazepine Core : Introducing various substituents onto the two benzene (B151609) rings could modulate lipophilicity, receptor binding, and metabolic stability. Studies on related analogs have shown that even small changes, like the addition of a methoxy (B1213986) group, can introduce new biological activities, such as antioxidant properties. researchgate.netnih.gov
Alterations of the N-Carbamoyl Group : As discussed in the context of prodrugs, this moiety is a key site for modification to fine-tune the compound's pharmacokinetic profile.
Rigidification and Conformational Restriction : Exploring techniques to create more rigid analogs of the flexible seven-membered azepine ring could lead to higher selectivity for specific biological targets. nih.gov For example, ring closure techniques have been used to create rigid dibenzo[b,f]azepine derivatives with potent anticancer activity. nih.gov
By exploring these modifications, it may be possible to design compounds with improved efficacy against drug-resistant seizures or with novel, multimodal mechanisms of action.
Investigative Research into Related Chemical Entities and Their Biological Activities
The therapeutic potential of the tricyclic dibenzoazepine core extends beyond anticonvulsant activity. jocpr.comrsyn.org A broader investigation into chemically related entities can provide valuable insights and open new avenues for drug discovery.
Dibenzo[b,f]oxepines : Replacing the nitrogen atom in the central ring with oxygen creates the dibenzo[b,f]oxepine scaffold. Derivatives of this structure have been investigated for various biological activities, including antipsychotic properties, by targeting dopamine (B1211576) receptors. mdpi.com
Other Azepine Derivatives : The broader class of azepines and their fused-ring analogs, such as benzazepines, are associated with a wide spectrum of pharmacological effects. rsyn.orgresearchgate.net These include anticonvulsant, antidepressant, and anxiolytic activities. rsyn.org
Carbazole Derivatives : Carbazoles, which also feature a tricyclic structure, have been reported to exhibit diverse biological activities, including antimicrobial, antitumor, and neuroprotective properties. semanticscholar.org
Investigative research into these related chemical classes could inform the future development of this compound analogs. Understanding how subtle changes to the core tricyclic structure impact biological targets could lead to the discovery of compounds with entirely new therapeutic applications, leveraging the foundational knowledge of the dibenzoazepine family. rsyn.orgjocpr.com
Q & A
Q. How are analytical method validations for this compound aligned with regulatory guidelines?
- Answer : Follow ICH Q2(R1) for linearity, accuracy, precision, and robustness. For example, inter-day precision (≤2% RSD) and recovery (98–102%) are validated using spiked matrices. Cross-laboratory reproducibility studies and participation in proficiency testing (e.g., CAP surveys) ensure compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
